molecular formula C15H19N3O5S2 B2606995 4-((2,6-dimethylmorpholino)sulfonyl)-5-methyl-N-(thiazol-2-yl)furan-2-carboxamide CAS No. 1207011-03-7

4-((2,6-dimethylmorpholino)sulfonyl)-5-methyl-N-(thiazol-2-yl)furan-2-carboxamide

Cat. No. B2606995
CAS RN: 1207011-03-7
M. Wt: 385.45
InChI Key: RCBSXCVNOTXUGV-UHFFFAOYSA-N
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Description

4-((2,6-dimethylmorpholino)sulfonyl)-5-methyl-N-(thiazol-2-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C15H19N3O5S2 and its molecular weight is 385.45. The purity is usually 95%.
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Scientific Research Applications

Chemical Reactions and Synthesis

Research on compounds structurally related to "4-((2,6-dimethylmorpholino)sulfonyl)-5-methyl-N-(thiazol-2-yl)furan-2-carboxamide" has explored their reactions with bases and the synthesis of novel derivatives. For instance, Remizov et al. (2019) studied the reactions of ethyl 5-methyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate with bases, leading to various derivatives through the opening of the thiadiazole ring and the formation of thioamides and furanyl derivatives (Remizov, Pevzner, & Petrov, 2019).

Antimicrobial Activities

Several studies have investigated the antimicrobial properties of furan-2-carboxamide derivatives. Başoğlu et al. (2013) synthesized azole derivatives starting from furan-2-carbohydrazide, demonstrating their potential antimicrobial activities against various microorganisms (Başoğlu, Yolal, Demirci, Demirbas, Bektaş, & Karaoglu, 2013).

Structural and Vibrational Studies

The structural and vibrational properties of similar compounds have been a subject of research, providing insights into their potential applications in material science and pharmaceuticals. For example, Sun et al. (2021) synthesized and characterized the crystal structure and vibrational properties of a furan-2-ylmethyl derivative, contributing to the understanding of its molecular interactions and stability (Sun, Deng, Hu, Liao, Liao, Chai, & Zhao, 2021).

Antitumor Agents Design

Compounds with the furan-2-carboxamide moiety have been explored for their potential as antitumor agents. Matiichuk et al. (2020) synthesized derivatives of 5-(1,3-benzothiazol-2-yl)furan-2-carbaldehyde, demonstrating significant antitumor activity in vitro, offering a promising avenue for the development of new anticancer drugs (Matiichuk, Horak, Chaban, Horishny, Tymoshuk, & Matiychuk, 2020).

properties

IUPAC Name

4-(2,6-dimethylmorpholin-4-yl)sulfonyl-5-methyl-N-(1,3-thiazol-2-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O5S2/c1-9-7-18(8-10(2)22-9)25(20,21)13-6-12(23-11(13)3)14(19)17-15-16-4-5-24-15/h4-6,9-10H,7-8H2,1-3H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCBSXCVNOTXUGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=C(OC(=C2)C(=O)NC3=NC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((2,6-dimethylmorpholino)sulfonyl)-5-methyl-N-(thiazol-2-yl)furan-2-carboxamide

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